

# Orvepitant Clinical Trial Design for Chronic Cough: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the clinical trial design and protocols for investigating the efficacy and safety of **orvepitant**, a neurokinin-1 (NK-1) receptor antagonist, for the treatment of chronic cough. The information is compiled from publicly available data on key clinical trials, including the VOLCANO-1 and VOLCANO-2 studies, as well as a Phase 2 trial in patients with Idiopathic Pulmonary Fibrosis (IPF).

## Introduction

Chronic cough is a persistent and often debilitating condition with a significant impact on patient quality of life. **Orvepitant** is a selective NK-1 receptor antagonist that targets the Substance P (SP) pathway, which is implicated in the pathophysiology of cough hypersensitivity.[1][2] By blocking the action of SP on NK-1 receptors in the central and peripheral nervous systems, **orvepitant** aims to reduce the urge to cough and decrease cough frequency.[1][3] This document outlines the key design elements, experimental protocols, and outcomes of clinical trials evaluating **orvepitant** for this indication.

#### **Data Presentation**

The following tables summarize the quantitative data from key clinical trials of **orvepitant** in chronic cough.



**Table 1: Efficacy of Orvepitant in Chronic Refractory** 

Cough (VOLCANO-1)[4]

| Endpoint                                     | Orvepitant (30<br>mg once daily)      | Baseline    | Week 4                         | Week 8 (Post-<br>treatment)    |
|----------------------------------------------|---------------------------------------|-------------|--------------------------------|--------------------------------|
| Objective Daytime Cough Frequency (coughs/h) | Mean Change<br>from Baseline<br>(%)   | 71.4        | -18.9 (26% reduction, p<0.001) | -20.4 (29% reduction, p=0.020) |
| 95% Confidence<br>Interval                   | 9.6 to 28.3                           | 3.2 to 37.5 |                                |                                |
| Cough Severity<br>VAS                        | Statistically Significant Improvement | Yes         | Yes                            |                                |
| Cough-specific Quality of Life               | Statistically Significant Improvement | Yes         | Yes                            | _                              |

Table 2: Efficacy of Orvepitant in Refractory Chronic Cough (VOLCANO-2)



| Endpoint (at Week 12)                                       | Orvepitant (30 mg once<br>daily) vs. Placebo                | p-value |
|-------------------------------------------------------------|-------------------------------------------------------------|---------|
| Leicester Cough Questionnaire (LCQ)                         | Statistically Significant & Clinically Relevant Improvement | 0.009   |
| Cough Severity VAS                                          | Statistically Significant & Clinically Relevant Improvement | 0.034   |
| Urge-to-Cough VAS                                           | Statistically Significant & Clinically Relevant Improvement | 0.005   |
| Awake Cough Frequency (Full Analysis Set)                   | Not Statistically Significant                               | -       |
| Awake Cough Frequency (Higher Frequency Coughers Sub-group) | Near Significant Reduction                                  | 0.066   |

**Table 3: Efficacy of Orvepitant in Chronic Cough** 

associated with IPF (Phase 2)

| Endpoint                               | Orvepitant (30 mg once daily) vs. Placebo | Orvepitant (10 mg once daily) vs. Placebo |
|----------------------------------------|-------------------------------------------|-------------------------------------------|
| Coughing Severity Scores (Daily Diary) | Statistically Significant<br>Improvement  | No Difference                             |
| Cough Frequency (Patient Reported)     | Reduction                                 | No Difference                             |
| Urge to Cough (Patient Reported)       | Reduction                                 | No Difference                             |
| Health-Related Quality of Life         | Improvement                               | No Difference                             |



**Table 4: Safety and Tolerability of Orvepitant** 

(VOLCANO-2)

| Adverse Event          | Orvepitant (30 mg) | Placebo |
|------------------------|--------------------|---------|
| Headache               | 8.9%               | 5.1%    |
| Dizziness              | 6.3%               | 1.3%    |
| Fatigue                | 13.9%              | 5.1%    |
| Somnolence             | 6.3%               | 0%      |
| Overall Adverse Events | 66.7% - 72.2%      | 68.4%   |

## **Experimental Protocols**

This section details the methodologies for key experiments cited in the **orvepitant** clinical trials.

#### **Study Design**

- VOLCANO-1: An open-label, single-arm, pilot Phase 2 study.
- VOLCANO-2: A randomized, double-blind, placebo-controlled, parallel-group, dose-ranging Phase 2b study.
- IPF Study: A double-blind, randomized, placebo-controlled, two-period crossover Phase 2 study.

#### **Patient Population**

- Inclusion Criteria (General):
  - Adults with chronic cough (duration ≥ 8 weeks or ≥ 1 year).
  - Refractory or unexplained chronic cough.
  - For the IPF study, a confirmed diagnosis of Idiopathic Pulmonary Fibrosis.



- A minimum baseline cough frequency (e.g., >3 to <250 coughs/h in VOLCANO-1, awake frequency of ≥10 coughs/h in VOLCANO-2).
- Exclusion Criteria (General):
  - Current smokers or recent ex-smokers.
  - Respiratory tract infection within a specified period before screening.
  - Use of other antitussive medications.

#### **Treatment Regimen**

- Dosage: Orvepitant was administered orally, typically as a once-daily dose. Doses investigated include 10 mg, 20 mg, and 30 mg.
- Treatment Duration: Varied between studies, for example, 4 weeks in VOLCANO-1 and 12 weeks in VOLCANO-2.
- Washout Period (Crossover Study): In the IPF crossover study, a 3-week washout period was implemented between treatment periods.

## **Endpoint Measurement Protocols**

- Objective Cough Frequency:
  - Device: VitaloJAK® ambulatory cough monitor. This is a non-invasive, battery-operated device that acquires, records, and stores ambulatory cough sounds for up to 24 hours.
  - Procedure:
    - 1. The device, consisting of an air microphone and a chest sensor, is fitted to the patient.
    - 2. The patient is instructed to go about their daily activities while the device records cough sounds.
    - 3. Recordings are made for a continuous 24-hour period at baseline and specified followup visits.



- 4. The recorded data is then analyzed to determine the number of coughs per hour.
- Subjective Cough Severity (Visual Analogue Scale VAS):
  - Instrument: A 100 mm horizontal line, with "No Cough" at the 0 mm end and "The Worst Imaginable Cough" at the 100 mm end.
  - Procedure:
    - 1. Patients are asked to mark a point on the line that best represents the severity of their cough over a specified recall period (e.g., the past 24 hours or the past week).
    - 2. The score is determined by measuring the distance in millimeters from the "No Cough" end to the patient's mark.
- Cough-Specific Quality of Life (Leicester Cough Questionnaire LCQ):
  - Instrument: A 19-item self-administered questionnaire divided into three domains: physical (8 items), psychological (7 items), and social (4 items).
  - Procedure:
    - 1. Patients rate how their cough has affected them over the previous two weeks for each of the 19 items.
    - 2. A 7-point Likert scale is used for each item, where 1 represents "all of the time" and 7 represents "none of the time".
    - 3. The scores for each domain are summed and then divided by the number of items in that domain to give a domain score.
    - 4. The total LCQ score is the sum of the three domain scores, with a higher score indicating a better quality of life.

# Mandatory Visualizations Signaling Pathway





Click to download full resolution via product page

Caption: **Orvepitant** blocks the binding of Substance P to the NK-1 receptor.

## **Experimental Workflow**





Click to download full resolution via product page

Caption: A generalized workflow for a randomized, placebo-controlled **orvepitant** trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Orvepitant successful in decreasing symptoms of chronic cough Medical Conferences [conferences.medicom-publishers.com]
- 2. Cough Questionnaires Chronic Cough [chronic-cough.ca]
- 3. stradoslabs.com [stradoslabs.com]
- To cite this document: BenchChem. [Orvepitant Clinical Trial Design for Chronic Cough: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677502#orvepitant-clinical-trial-design-for-chronic-cough]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com